

Spectroscopic Characterization of 5-Aminoisoxazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carbonitrile

Cat. No.: B1330547

[Get Quote](#)

Introduction

5-Aminoisoxazole-4-carbonitrile and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug development. Their intrinsic biological activities and versatile chemical handles make them attractive starting points for the synthesis of novel therapeutic agents.^{[1][2]} A thorough understanding of their molecular structure is paramount for rational drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structure elucidation and purity assessment.

This technical guide offers an in-depth analysis of the spectroscopic data for key derivatives of **5-aminoisoxazole-4-carbonitrile**, namely the 3-phenyl and 3-methyl substituted analogs. While public domain spectroscopic data for the parent **5-aminoisoxazole-4-carbonitrile** is not readily available, the principles and interpretations discussed herein are directly applicable and provide a robust framework for the characterization of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Key Spectroscopic Features

The core structure of **5-aminoisoxazole-4-carbonitrile** presents a unique electronic environment. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, conjugated through the isoxazole ring, dictates the characteristic spectroscopic signatures.

Caption: General chemical structure of **5-aminoisoxazole-4-carbonitrile** derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for **5-Aminoisoxazole-4-carbonitrile** Derivatives

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5-Amino-3-phenylisoxazole-4-carbonitrile[3]	CDCl ₃	8.22	s	2H	-NH ₂
7.88	d, J = 7.6 Hz	2H	Ar-H		
7.12	d, J = 8.8 Hz	2H	Ar-H		
5-Amino-3-methyl-4-isoxazolecarbonitrile[4]	DMSO-d ₆	-	-	-	-

Note: Specific chemical shift and coupling constant data for the protons of 5-Amino-3-methyl-4-isoxazolecarbonitrile were not publicly available in the searched literature. The spectrum is available for viewing on SpectraBase.

Interpretation of ^1H NMR Spectra:

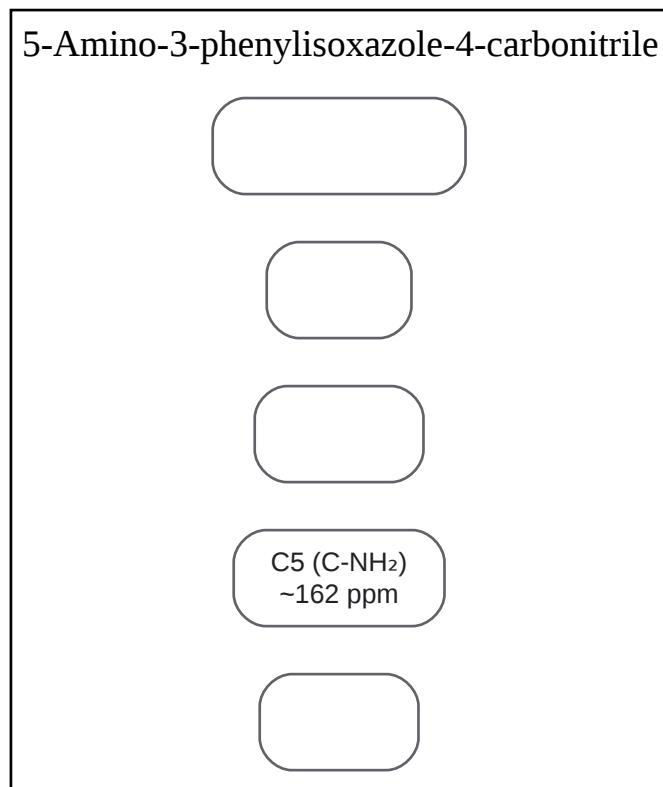
- Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. In the case of the 3-phenyl derivative, this signal is observed at 8.22 ppm.[3] Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
- Aromatic Protons (Ar-H): For the 3-phenyl derivative, the aromatic protons of the phenyl ring appear in the downfield region (7-8 ppm) due to the deshielding effect of the ring current. The observed doublet of doublets indicates ortho and meta couplings.[3]
- Methyl Protons (-CH₃): For the 3-methyl derivative, a singlet corresponding to the three methyl protons would be expected, typically in the range of 2.0-2.5 ppm.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-5 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: 0-12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.


Table 2: ¹³C NMR Data for **5-Aminoisoxazole-4-carbonitrile** Derivatives

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
5-Amino-3-phenylisoxazole-4-carbonitrile ^[3]	CDCl ₃	166.98	C=N (isoxazole)
162.18		C-NH ₂ (isoxazole)	
132.35		Ar-C (ipso)	
125.66, 119.08, 116.78	Ar-C		
113.36		C-CN (isoxazole)	
76.07		C-CN	
5-Amino-3-methyl-4-isoxazolecarbonitrile	-	Data not available	-

Interpretation of ¹³C NMR Spectra:

- Isoxazole Ring Carbons:** The carbon atoms of the isoxazole ring are typically observed in the downfield region of the spectrum. The C=N carbon (C3) is the most deshielded, followed by the C-NH₂ carbon (C5). The carbon bearing the nitrile group (C4) is significantly more shielded.
- Nitrile Carbon (-CN):** The carbon of the nitrile group is characteristically found in the range of 110-125 ppm.
- Aromatic Carbons:** The carbons of the phenyl ring in the 3-phenyl derivative appear in the aromatic region (115-135 ppm).

- Methyl Carbon: For the 3-methyl derivative, the methyl carbon would be expected to appear in the upfield region of the spectrum, typically around 10-20 ppm.

[Click to download full resolution via product page](#)

Caption: Predicted ¹³C NMR chemical shift regions for 5-amino-3-phenylisoxazole-4-carbonitrile.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Frequencies for **5-Aminoisoxazole-4-carbonitrile** Derivatives

Compound	Wavenumber (cm ⁻¹)	Functional Group
5-Amino-3-phenylisoxazole-4-carbonitrile[3]	3512, 3405, 3341	N-H stretching (amine)
2223	C≡N stretching (nitrile)	
1615	C=N stretching (isoxazole)	
1267	C-O stretching	

Interpretation of IR Spectra:

- N-H Stretching: The presence of the primary amine is confirmed by the two characteristic sharp absorption bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]
- C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption band in the region of 2210-2260 cm⁻¹. For the 3-phenyl derivative, this is observed at 2223 cm⁻¹.[3]
- C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region.
- C-O Stretching: The C-O bond of the isoxazole ring shows a stretching vibration in the fingerprint region, typically around 1200-1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

- Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

- Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

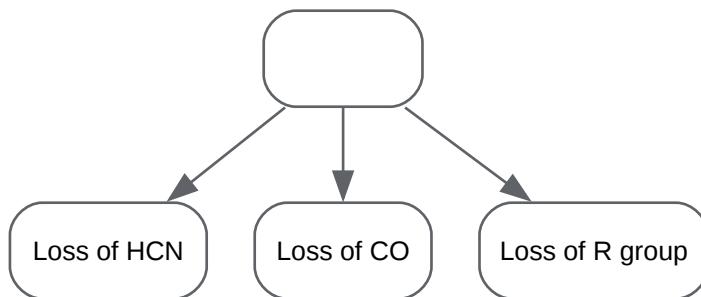

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Aminoisoxazole-4-carbonitrile** Derivatives

Compound	Ionization Mode	[M+H] ⁺ or M ⁺ (m/z)
5-Aminoisoxazole-4-carbonitrile ^[5]	-	109.09 (Calculated)
5-Amino-3-phenylisoxazole-4-carbonitrile ^[3]	ESI or EI	185.28
5-Amino-3-methyl-4-isoxazolecarbonitrile ^[4]	-	123.11 (Calculated)

Interpretation of Mass Spectra:

- Molecular Ion Peak: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) provides the molecular weight of the compound. This is a critical piece of data for confirming the identity of the synthesized molecule.
- Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For example, the loss of small, stable molecules such as HCN or CO can be indicative of the isoxazole ring system. Analysis of the fragmentation of the 3-phenyl derivative would likely show fragments corresponding to the phenyl cation and the isoxazole core.

[Click to download full resolution via product page](#)

Caption: A generalized fragmentation pathway for **5-aminoisoxazole-4-carbonitrile** derivatives in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. A full scan over a relevant m/z range (e.g., 50-500) is typically performed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary dataset for the unambiguous structural elucidation of **5-aminoisoxazole-4-carbonitrile** derivatives. This guide has detailed the characteristic spectral features and provided standardized protocols for data acquisition. A thorough understanding and application of these analytical methods are essential for ensuring the quality and integrity of these important building blocks in the pursuit of novel therapeutics. The principles outlined here serve as a robust foundation for the characterization of a wide array of substituted isoxazoles, empowering researchers to confidently advance their drug discovery programs.

References

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [\[Link\]](#)
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [\[Link\]](#)
- SpectraBase. (n.d.). 5-Amino-3-methyl-4-isoxazolecarbonitrile. [\[Link\]](#)
- J&K Scientific. (n.d.). **5-Aminoisoxazole-4-carbonitrile**, 97%. [\[Link\]](#)
- PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. [\[Link\]](#)
- NIST. (n.d.). 5-Amino-3,4-dimethyl-isoxazole. [\[Link\]](#)
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [\[Link\]](#)
- Al-Hourani, B. J. (2010). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanacetates with hydroxylamine. Molecules, 15(11), 7729-7738. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [\[Link\]](#)
- J&K Scientific LLC. (n.d.). **5-Aminoisoxazole-4-carbonitrile**, 97% | 98027-17-9. [\[Link\]](#)
- ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ajrcps.com [ajrcps.com]
- 4. spectrabase.com [spectrabase.com]
- 5. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Aminoisoxazole-4-carbonitrile Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1330547#spectroscopic-data-nmr-ir-ms-of-5-aminoisoxazole-4-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com